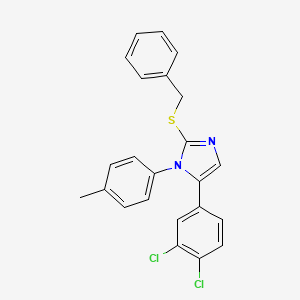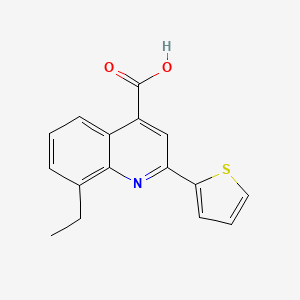
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is an imidazole derivative that belongs to a class of compounds frequently explored for their potential bioactivities and chemical versatility. Known for its intricate structure, this compound has captured the interest of researchers in medicinal chemistry and synthetic organic chemistry due to its promising pharmacological properties and synthetic utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole typically involves a multi-step process:
Formation of the imidazole core: : The initial step involves the condensation of appropriate aldehydes, amines, and isothiocyanates under controlled conditions.
Substitution reactions: : The core imidazole structure is then subjected to various substitution reactions to introduce the benzylthio and dichlorophenyl groups. This often involves the use of thiols and halogenated aromatic compounds under basic or acidic conditions, depending on the desired outcome.
Functional group modifications: : Final functionalization might include methylation or other modifications to fine-tune the properties of the compound.
Industrial Production Methods
In an industrial setting, the production of such compounds may be scaled up by optimizing reaction conditions, using continuous flow reactors to maintain consistent reaction parameters, and employing catalysts to increase reaction efficiency. The use of automated processes and rigorous quality control ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : The compound may be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the imidazole ring or the aromatic moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Common solvents like dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Sulfoxides and Sulfones: : Formed through oxidation.
Hydrocarbons: : Formed through reduction.
Functionalized derivatives: : Resulting from substitution reactions.
Applications De Recherche Scientifique
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole finds applications across various fields due to its structural complexity and functional versatility:
Chemistry: : As a building block in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential as a biological probe and for its bioactive properties.
Medicine: : Explored for therapeutic potential, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: : Utilized in the development of novel materials and as intermediates in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzylthio and dichlorophenyl groups play critical roles in binding affinity and specificity, contributing to the compound's bioactivity. Molecular docking studies and biochemical assays help elucidate these interactions.
Comparaison Avec Des Composés Similaires
When compared to other imidazole derivatives, 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole stands out due to its unique combination of functional groups which contribute to its distinct chemical reactivity and bioactivity. Similar compounds in the same category include:
2-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole: : Another imidazole derivative with similar structural features but different substitution patterns, leading to variations in reactivity and bioactivity.
1-(4-fluorophenyl)-2-(methylthio)-5-(3,4-dichlorophenyl)-1H-imidazole: : Contains a fluorine substituent that alters its electronic properties and interactions with biological targets.
There you have it, a detailed dive into the fascinating world of this compound! How do you plan on using this info?
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2S/c1-16-7-10-19(11-8-16)27-22(18-9-12-20(24)21(25)13-18)14-26-23(27)28-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCBVOUXKPVTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Ethoxyphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2793164.png)
![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2793165.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2793167.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2793171.png)

![(2E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2793173.png)



![3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793179.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2793182.png)
![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)

